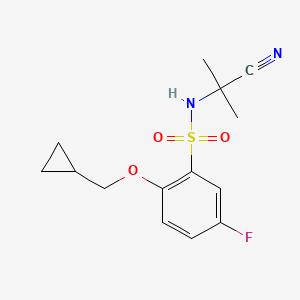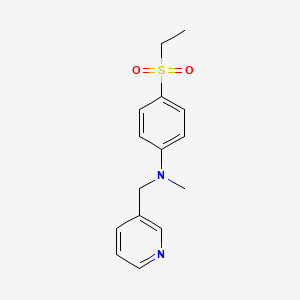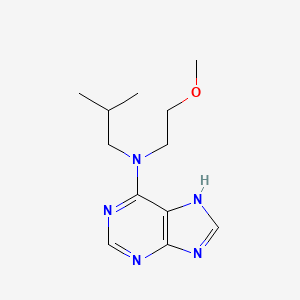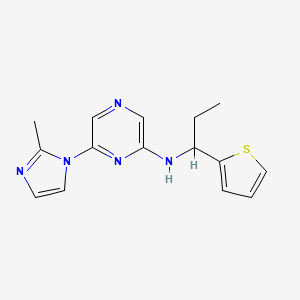
N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAKs are involved in the signaling pathways of cytokines and growth factors, and their dysregulation has been implicated in various autoimmune and inflammatory diseases. CP-690,550 has been studied extensively for its potential therapeutic applications in these diseases.
Wirkmechanismus
N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide inhibits JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By blocking JAK activity, N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide prevents the downstream activation of signal transducer and activator of transcription (STAT) proteins, which are involved in the transcriptional regulation of genes involved in immune and inflammatory responses.
Biochemical and Physiological Effects
N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide has been shown to reduce the production of various cytokines and chemokines involved in immune and inflammatory responses. It also inhibits the differentiation and activation of T cells and B cells, which play a critical role in the pathogenesis of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. It has also shown efficacy in various animal models of autoimmune diseases, which makes it a promising candidate for further research. However, N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide has some limitations for lab experiments. It has a relatively short half-life, which requires frequent dosing in animal studies. It also has some off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide. One area of interest is the development of more selective JAK inhibitors with fewer off-target effects. Another area of interest is the evaluation of N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide in combination with other therapies for autoimmune diseases. Finally, there is a need for further research on the long-term safety and efficacy of N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide in clinical settings.
Synthesemethoden
The synthesis of N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide has been described in several publications. The general approach involves the reaction of 5-fluoro-2-nitrobenzenesulfonamide with 2-cyanopropan-2-yl cyclopropylcarbinol, followed by reduction of the nitro group and substitution of the resulting amine with cyclopropylmethoxy group. The final product is obtained after purification by chromatography and crystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide has been studied in various preclinical and clinical settings for its potential therapeutic applications. It has shown efficacy in animal models of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. In clinical trials, it has been evaluated for the treatment of rheumatoid arthritis, Crohn's disease, ulcerative colitis, and psoriasis.
Eigenschaften
IUPAC Name |
N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3S/c1-14(2,9-16)17-21(18,19)13-7-11(15)5-6-12(13)20-8-10-3-4-10/h5-7,10,17H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVAUQQGPRVUEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NS(=O)(=O)C1=C(C=CC(=C1)F)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-[(4-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]cyclopentan-1-ol](/img/structure/B7631799.png)


![3-[[1-(1,3-Thiazol-2-yl)piperidin-4-yl]amino]phenol](/img/structure/B7631833.png)

![4-ethylsulfonyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]aniline](/img/structure/B7631841.png)
![4-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)pyrido[2,3-d]pyrimidin-7-amine](/img/structure/B7631848.png)
![6-(2-Methylpropylsulfanyl)pyrido[2,3-b]pyrazine](/img/structure/B7631856.png)
![4-(4-Methylsulfonylphenyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7631873.png)

![1-[2-(Cyclopropylmethoxy)-5-fluorophenyl]sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine](/img/structure/B7631888.png)
![3-fluoro-5-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B7631896.png)

